2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol is a heterocyclic compound that features a benzothiazole ring fused with an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the benzothiazole ring to more reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the ethan-1-ol moiety but shares the benzothiazole core.
2-(2-Benzothiazolyl)acetic Acid: Contains a carboxylic acid group instead of the aminoethanol moiety.
2-(Benzo[d]thiazol-2-yl)ethanol: Similar structure but without the amino group.
Uniqueness
2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-amino-2-(1,3-benzothiazol-2-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-6(5-12)9-11-7-3-1-2-4-8(7)13-9/h1-4,6,12H,5,10H2 |
InChI Key |
KMQLZOLDUZDSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CO)N |
Origin of Product |
United States |
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